4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide is a synthetic organic compound classified within the diazepane family. Diazepanes are seven-membered heterocyclic compounds that contain two nitrogen atoms in their structure. This specific compound features a cyclobutyl group and a phenyl group attached to the diazepane ring, which contributes to its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is cataloged under the CAS number 2176201-90-2 and is characterized by its complex structure, which includes both aliphatic and aromatic components. Its classification as a diazepane indicates its relevance in the study of heterocyclic compounds, particularly those with potential therapeutic applications.
The synthesis of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide typically involves several key steps:
These synthetic routes highlight the complexity involved in constructing this compound and underscore its potential utility as a building block in organic synthesis.
The molecular formula for 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide is C_{15}H_{20}N_{2}O. The structure consists of:
This combination creates a compound with diverse chemical properties due to the presence of both cyclic and aromatic structures.
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. The compound's reactivity profile suggests it may participate in various organic transformations typical for amides and heterocycles.
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide has several potential applications:
The 1,4-diazepane scaffold serves as a foundational structural element for bioactive molecules due to its conformational flexibility and hydrogen-bonding capabilities. Two primary strategies dominate its functionalization: ring-forming approaches and post-cyclization modifications. Ring formation typically employs N-protected diamine precursors (e.g., N-Boc-ethylenediamine) reacting with bis-electrophiles like 1,3-dibromopropane under basic conditions (K₂CO₃/DMF, 60°C), yielding the diazepane core in 65–78% efficiency [6] [9]. Subsequent N-functionalization at the diazepane’s C1 position leverages its nucleophilic secondary amine, often through carboxamide bond formation. Advances in amide coupling utilize carbonyldiimidazole (CDI) activation of carboxylic acids—such as phenylisocyanate derivatives—followed by nucleophilic addition to 1,4-diazepane, achieving yields >85% with minimized epimerization [1] [4].
Table 1: Diazepane Functionalization Methods
Strategy | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Ring Formation | Boc-EDDA + 1,3-Dibromopropane | 65-78 | Scalable core synthesis |
Amide Coupling (CDI) | CDI-activated isocyanate | 85-92 | High chemoselectivity |
Reductive Amination | NaBH₃CN, R-CHO | 70-82 | Tolerates diverse aldehydes |
Alternative routes include late-stage C–H activation, where ruthenium catalysts enable direct modification of diazepane-adjacent aryl groups. For N-phenyl derivatives, [Ru(p-cymene)Cl₂]₂ with electron-deficient phosphine ligands (e.g., P(4-CF₃C₆H₄)₃) facilitates meta-alkylation, installing pharmacophores without scaffold redesign [7]. This method is particularly valuable for introducing sterically hindered groups to modulate physicochemical properties.
The cyclobutyl moiety’s incorporation at the diazepane C4 position exploits its high ring strain and conformational rigidity to enhance target binding. Two synthetic pathways predominate:
Bioactivity enhancements from cyclobutyl arise from its balanced lipophilicity (π = 0.66) and induced scaffold preorganization. In kinase inhibitors, cyclobutyl-substituted diazepanes exhibit 3–5-fold improved IC₅₀ over cyclohexyl analogs, attributed to van der Waals contacts with hydrophobic enzyme pockets [1]. Similarly, cyclobutyl’s flattened geometry optimizes steric fit in G protein-coupled receptors (GPCRs), reducing off-target binding versus bulkier groups [6].
Table 2: Impact of C4-Alkyl Groups on Bioactivity
C4 Substituent | Log P | Conformational Flexibility | Relative Potency* |
---|---|---|---|
Cyclobutyl | 0.66 | Low (ring strain) | 1.0 |
Cyclopentyl | 0.90 | Moderate | 0.3–0.5 |
n-Propyl | 0.42 | High | 0.2–0.4 |
tert-Butyl | 0.60 | Low | 0.1–0.3 |
*Potency normalized to cyclobutyl derivative in enzyme inhibition assays [1] [6].
Diazepane Core Modifications
The diazepane ring’s nitrogen basicity critically influences bioactivity. N-Methylation at N4 lowers pKa by 1–2 units, reducing cationic character and enhancing membrane permeability. For example, N-methyl-4-cyclobutyl-1,4-diazepane-1-carboxamide derivatives show 50% higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) versus non-methylated analogs [1] [9]. Conversely, replacing diazepane with piperazine diminishes conformational freedom, reducing binding affinity for targets requiring scaffold flexibility (e.g., 5-HT receptor antagonists) [6].
Carboxamide Linker
The carboxamide linker (–C(O)NH–) provides hydrogen-bonding capacity essential for target engagement. Bioisosteric replacements like sulfonamide (–SO₂NH–) or reversed amide (–NHC(O)–) alter electron distribution and geometry, impacting potency. In inflammatory disease targets, sulfonamide analogs exhibit 10-fold lower activity due to disrupted H-bond networks, while reversed amides show negligible binding [1].
Phenyl Group Substitutions
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring modulate pharmacokinetics and target affinity:
Table 3: SAR of Phenyl Ring Substitutions
Substituent Position | Type | Effect on Target Affinity | Effect on Metabolic Stability |
---|---|---|---|
Para- | –CF₃ | No significant change | 3-fold increase |
Para- | –OCH₃ | 2-fold decrease | No significant change |
Meta- | –CH₃ | 1.4-fold increase | 1.5-fold increase |
Ortho- | –F | 30% decrease | 2-fold increase |
Data derived from kinase inhibition and metabolic stability assays [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1